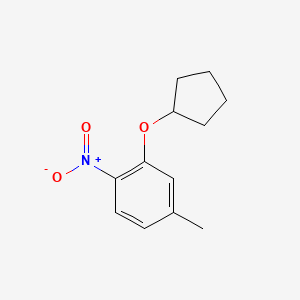

3-Cyclopentyloxy-4-nitrotoluene

货号:

B8317507

分子量:

221.25 g/mol

InChI 键:

QGWYBHXNWIROHV-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-Cyclopentyloxy-4-nitrotoluene is a chemical reagent designed for research and development applications, strictly for Research Use Only and not intended for diagnostic or therapeutic purposes. This compound features a molecular structure that integrates a nitrotoluene moiety with a cyclopentyloxy aromatic ring, a scaffold recognized for its relevance in medicinal chemistry. Compounds based on the 2-cyclopentyloxyanisole structure have demonstrated significant antitumor activity in scientific studies, showing potency against a range of human cancer cell lines, including those from the liver, colon, and breast . The core structure is associated with the inhibition of key enzymatic targets implicated in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B) . Researchers value this chemical scaffold for developing novel small-molecule inhibitors. The nitro-aromatic component of the molecule also makes it a candidate for studies in chemical synthesis, serving as a precursor for derivatives like 4-nitrobenzyl alcohol and 4-nitrobenzoic acid, which are valuable intermediates in organic and dye chemistry . This reagent offers researchers a versatile building block for exploring new therapeutic agents and synthetic pathways.

属性

分子式 |

C12H15NO3 |

|---|---|

分子量 |

221.25 g/mol |

IUPAC 名称 |

2-cyclopentyloxy-4-methyl-1-nitrobenzene |

InChI |

InChI=1S/C12H15NO3/c1-9-6-7-11(13(14)15)12(8-9)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI 键 |

QGWYBHXNWIROHV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCCC2 |

产品来源 |

United States |

相似化合物的比较

To contextualize 3-cyclopentyloxy-4-nitrotoluene, we compare it with structurally related nitroaromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight and Lipophilicity : The cyclopentyloxy group increases molecular weight by ~50 g/mol compared to chloro and methoxy analogs, enhancing lipophilicity. This makes this compound more suitable for lipid-rich environments (e.g., membrane penetration).

- Steric Effects : The bulky cyclopentyloxy group may hinder reactions at the aromatic ring or nitro group, unlike the smaller chloro or methoxy substituents.

- Solubility: Chloro and methoxy derivatives exhibit moderate aqueous solubility, while the cyclopentyloxy analog is expected to be poorly water-soluble due to its nonpolar substituent.

Reactivity and Stability

- Electrophilic Substitution : The chloro group in 3-chloro-4-nitrotoluene is strongly electron-withdrawing, directing further electrophilic substitution to specific positions. In contrast, the cyclopentyloxy group’s electron-donating oxygen may create competing electronic effects, though steric bulk likely dominates, reducing reactivity .

- Reduction of Nitro Group : All three compounds can undergo nitro reduction to amines. However, steric hindrance in the cyclopentyloxy derivative may slow reaction kinetics compared to smaller analogs.

- Thermal Stability : The cyclopentyloxy group’s stability under high temperatures is untested but inferred to be comparable to other ethers, which are generally less stable than chloro-substituted aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。